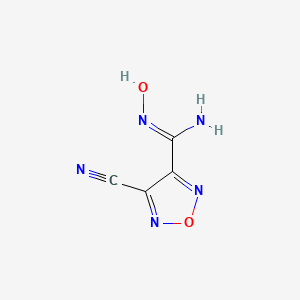

4-cyano-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide

Vue d'ensemble

Description

4-cyano-N’-hydroxy-1,2,5-oxadiazole-3-carboximidamide is a compound that belongs to the class of oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Synthesis Analysis

The synthesis of oxadiazoles, including 4-cyano-N’-hydroxy-1,2,5-oxadiazole-3-carboximidamide, often involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis

Oxadiazoles, including 4-cyano-N’-hydroxy-1,2,5-oxadiazole-3-carboximidamide, possess a five-membered heterocyclic ring system. The ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis

Oxadiazoles, including 4-cyano-N’-hydroxy-1,2,5-oxadiazole-3-carboximidamide, can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond . This property is actively employed in organic synthesis .Applications De Recherche Scientifique

Synthesis of Energetic Materials

4-cyano-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide has been used in the synthesis of insensitive energetic materials. In particular, its derivatives based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan have been explored. These compounds, characterized by multinuclear NMR spectroscopy, IR, and elemental analysis, exhibit moderate thermal stabilities and insensitivity towards impact and friction. This indicates potential applications in the field of energetic materials that are superior to traditional compounds like TNT (Yu et al., 2017).

Pharmacological Studies

The hydroxy-1,2,5-oxadiazolyl moiety, a key component of this compound, has been studied as a bioisoster for a carboxyl group at GABA receptors. This research involved the synthesis and ionization constants measurement of gamma-aminobutyric acid (GABA) related compounds, revealing its weak agonist and partial agonist profiles at GABA(A) receptors (Lolli et al., 2006).

Solid-Phase Synthesis

The compound has been utilized in the development of a solid-phase synthesis method for substituted 3-alkylamino-1,2,4-oxadiazoles. This approach uses immobilized N-acyl-1H-benzotriazole-1-carboximidamides, leading to high yield and purity of the oxadiazole skeleton (Makara et al., 2002).

Environmental Applications

A study demonstrated the use of N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide in producing materials for uranium extraction from liquid media, including technological and sea water. This involves reactions with SeO2 or thiourea to create complex materials containing elements of the reactants and diselenide or disulfide bridges, showing potential for environmental cleanup and resource recovery (Tokar et al., 2020).

Antitumor Properties

There's significant interest in exploring the antitumor properties of derivatives of this compound. Some molecules have shown promising cytotoxicity profiles against breast cancer MCF-7 cell lines, indicating potential in cancer treatment. This includes studies on carboximidamides and oxadiazoles with notable results in topoisomerase enzyme inhibition assays and cell cycle arrest at G1 phase (Abd El Hameid, 2018).

Orientations Futures

The future directions for 4-cyano-N’-hydroxy-1,2,5-oxadiazole-3-carboximidamide and similar compounds could involve further exploration of their potential applications in various fields such as material science, medicinal chemistry, and high energy molecules . Additionally, the development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .

Propriétés

IUPAC Name |

4-cyano-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N5O2/c5-1-2-3(4(6)7-10)9-11-8-2/h10H,(H2,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROYIUWCYZCOCMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=NON=C1C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(#N)C1=NON=C1/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-1,3-benzothiazol-2-yl-2-{[4-hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B3723948.png)

![2-[(2-chlorobenzyl)thio]-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B3723957.png)

![N-{9-[3,4-dihydroxy-5-(hydroxymethyl)tetrahydro-2-furanyl]-6-oxo-6,9-dihydro-1H-purin-2-yl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanamide](/img/structure/B3723962.png)

![ethyl 5-(3-ethoxy-4-hydroxybenzylidene)-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B3723976.png)

![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B3723985.png)

![6-amino-2-[(2-oxo-2-phenylethyl)thio]-4(1H)-pyrimidinone](/img/structure/B3723990.png)

![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-mesitylacetamide](/img/structure/B3723993.png)

![1,3-dimethyl-5-[(2-methyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3723994.png)

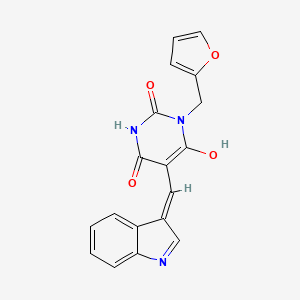

![1-(2-furylmethyl)-5-[(2-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3724007.png)

![6-hydroxy-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-3-phenyl-4(3H)-pyrimidinone](/img/structure/B3724018.png)

![N-(5-chloro-2-pyridinyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B3724025.png)

![ethyl 4-methyl-2-({[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B3724043.png)

![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 1-piperidinylacetate](/img/structure/B3724046.png)